molecular formula C13H16Cl2N2O B12598512 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 915373-79-4

2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one

Cat. No.: B12598512
CAS No.: 915373-79-4
M. Wt: 287.18 g/mol
InChI Key: VFMOGVPDZMIGMQ-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative characterized by a chloroacetyl group at the piperazine nitrogen and a 3-(chloromethyl)phenyl substituent. The chloromethyl group on the phenyl ring introduces both steric bulk and electrophilicity, which may influence reactivity and biological interactions.

Properties

CAS No.

915373-79-4

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

2-chloro-1-[4-[3-(chloromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H16Cl2N2O/c14-9-11-2-1-3-12(8-11)16-4-6-17(7-5-16)13(18)10-15/h1-3,8H,4-7,9-10H2

InChI Key

VFMOGVPDZMIGMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)CCl)C(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common synthetic route starts with the reaction of 3-(chloromethyl)benzyl chloride with piperazine to form an intermediate. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
  • Key Difference : The trifluoromethyl (-CF₃) group replaces the chloromethyl (-CH₂Cl) group.
  • Molecular weight: 306.72 g/mol (vs. 273.16 g/mol for the chloromethyl analog) .
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one
  • Key Difference : A chlorine atom replaces the chloromethyl group at the phenyl 3-position.
  • Impact :
    • Reduced steric hindrance compared to the chloromethyl substituent.
    • Molecular formula: C₁₂H₁₄Cl₂N₂O; molar mass: 273.16 g/mol .
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
  • Key Difference : The phenyl ring lacks substituents.
  • Impact :
    • Simpler structure with lower molecular weight (260.71 g/mol).
    • Crystallographic studies confirm planar geometry, facilitating π-π stacking interactions in biological systems .

Modifications in the Piperazine Side Chain

2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
  • Key Difference : A 4-methoxybenzyl group replaces the 3-(chloromethyl)phenyl moiety.
  • Impact :
    • Methoxy group enhances solubility via hydrogen bonding.
    • Molecular weight: 319.2 g/mol; purity: ≥95% .
2-Chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
  • Key Difference : A hydroxyethyl group substitutes the aromatic ring.
  • Impact: Increased hydrophilicity, improving aqueous solubility. Potential for hydrogen bonding with biological targets .

Heterocyclic and Complex Substituents

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
  • Key Difference : A pyrimidinyl group is attached to the phenyl ring.
  • Impact :
    • Introduces aromatic heterocyclic character, enabling π-π interactions and hydrogen bonding.
    • Synthesized via coupling of chloroacetyl chloride with pyrimidine-containing piperazine precursors .
1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one
  • Key Difference : A complex dioxolane-imidazole substituent is present.
  • Impact :
    • Exhibits cortisol synthesis inhibition (WHO-listed therapeutic application).
    • Molecular weight: ~550 g/mol, indicating significant steric and electronic complexity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one 3-(CH₂Cl)C₆H₄ 273.16 Electrophilic reactivity
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one 3-(CF₃)C₆H₄ 306.72 Enhanced lipophilicity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone C₆H₅ 260.71 Antifungal/antibacterial potential
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride 4-(OCH₃)C₆H₄CH₂ 319.20 Improved solubility
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-yl-C₆H₄ ~300 (estimated) π-π interactions in drug design

Biological Activity

2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one, also known by its CAS number 915373-79-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant case studies.

The molecular formula of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one is C13H16Cl2N2OC_{13}H_{16}Cl_2N_2O, with a molecular weight of approximately 287.19 g/mol. The compound exhibits structural features that contribute to its biological activity, including the piperazine ring and chloromethyl phenyl group.

PropertyValue
CAS Number915373-79-4
Molecular FormulaC13H16Cl2N2O
Molecular Weight287.19 g/mol
LogP2.3157
PSA23.55 Å

Anticancer Activity

Recent studies have shown that derivatives of piperazine, including 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one, exhibit significant anticancer properties. For instance, compounds similar to this structure have been tested against various cancer cell lines with promising results:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 4.33 µg/mL against lymphocytes, indicating potent cytotoxicity against certain cancer types .
  • Cell Death Percentage : In studies involving the canine malignant histiocytic cell line DH82, a mean percentage cell death of 59.2% was recorded at a concentration of 15 µg/mL .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored extensively:

  • Inhibition Zones : The compound was tested against several microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans, yielding inhibition zone diameters of 10.25 mm, 9.59 mm, and 9.69 mm respectively at a concentration of 500 µg/mL .
  • Comparison with Antibiotics : The antimicrobial activity was comparable to that of established antibiotics such as sulfamerazine and sulfadiazine against Staphylococcus aureus .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes:

  • Myeloperoxidase (MPO) Inhibition : The compound was identified as a potent inhibitor of the chlorinating activity of MPO with an IC50 value of 0.26 µmol/L in a cell-free system. This inhibition suggests potential therapeutic applications in anti-inflammatory treatments due to MPO's role in generating reactive species .

Study on Anticancer Effects

A study published in MDPI highlighted the anticancer effects of piperazine derivatives similar to 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one. It was found that these compounds not only inhibited cancer cell proliferation but also showed selectivity towards malignant cells over normal cells .

Antimicrobial Efficacy Research

Research conducted by Suwito et al. demonstrated the compound's effectiveness against various microbial strains, supporting its potential use as an antibacterial agent in clinical settings .

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